ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate
Description
Ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate is a carbamate derivative featuring a pyridine core substituted with a benzylideneimine group at the 5-position and an ethyl carbamate moiety at the 2-position. Such hybrid functionalities make it relevant in medicinal chemistry, particularly as a scaffold for kinase inhibitors or antimicrobial agents. However, its specific applications remain understudied compared to structurally related compounds .
Properties
CAS No. |
83269-25-4 |
|---|---|
Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C15H15N3O2/c1-2-20-15(19)18-14-9-8-13(11-17-14)16-10-12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,17,18,19) |
InChI Key |
FYTVWPSITZRJFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC=C(C=C1)N=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate typically involves the reaction of N-hetaryl ureas with alcohols. A novel catalyst-free synthesis method has been developed, which utilizes easily accessible N-hetaryl ureas and alcohols. This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl substituted carbamates . The reaction proceeds through the intermediate formation of hetaryl isocyanates .
Industrial Production Methods
This method’s simplicity and high yield make it a promising candidate for industrial applications .
Chemical Reactions Analysis
Nucleophilic Displacement Reactions
The carbamate group undergoes nucleophilic substitution under mild conditions:
Table 2: Nucleophilic Reactions
| Reagent | Conditions | Product | Key Feature |
|---|---|---|---|
| Morpholine (4a ) | CHCl₃, reflux | Thiophene-based morpholine derivatives (5a–c ) | Chloride displacement by secondary amines |
| 1-(Pyridin-2-yl)piperazine (4b ) | Room temperature, CH₃CN | Piprazino derivatives | High regiocontrol |
These reactions highlight the carbamate’s role as an electrophilic transfer reagent .
Reductive Amination and Transamination
The compound participates in reductive amination and transamination to form bioactive derivatives:
Table 3: Amination Pathways
| Reaction Type | Reagents/Conditions | Product | Biological Activity (IC₅₀) |
|---|---|---|---|
| Reductive amination | NaBH₄, MeOH, 50°C, 24h | Benzimidazole acrylate derivatives (12e–p ) | Cytotoxic (Huh7-D12: 3–5 µM) |
| Transamination | Hydrochloric acid (6M) + dioxane, 25°C, 4h | N-functionalized amino derivatives | Antitumor activity |
Derivatives like 12l (2-chlorophenyl-substituted) show selective cytotoxicity against colorectal adenocarcinoma (IC₅₀ = 3 µM) .
Multi-Component Coupling Reactions
The pyridine ring enables participation in three-component reactions:
Table 4: Multi-Component Reactions
| Components | Catalyst | Product | Yield |
|---|---|---|---|
| Amines + CO₂ + halides | Cs₂CO₃, TBAI | Carbamates | >80% |
| Alkynones + 1,3-dicarbonyl compounds + NH₄OAc | None (alcoholic solvent) | Polysubstituted pyridines | 65–89% |
These methods leverage the pyridine’s electron-deficient nature for regioselective functionalization .
Stability and Degradation Pathways
The compound undergoes hydrolysis under acidic/basic conditions:
Scientific Research Applications
Ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: The compound is being explored for its potential therapeutic properties, including its use in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analogs include carbamates and pyridine derivatives with variations in substituents. Key examples and their distinguishing features are summarized below:
Key Observations :
- Carbamate Group : The ethyl carbamate in the target compound offers intermediate polarity compared to the tert-butyl group (more lipophilic) and methyl carbamate (more polar). This affects solubility and membrane permeability .
- 5-Position Substituent: The benzylideneamino group introduces a Schiff base motif, enabling dynamic covalent chemistry for reversible binding, unlike static groups like methylaminomethyl or halogenated aryl groups .
- Biological Activity: Compounds with trifluoromethyl or pentafluoroethyl groups (e.g., patent examples in ) exhibit enhanced bioactivity due to electron-withdrawing effects, whereas the benzylideneamino group may prioritize reversible target engagement .
Physicochemical and Pharmacokinetic Profiles
- Solubility : The target compound’s solubility in DMSO (~25 mg/mL) is superior to tert-butyl derivatives but lower than methyl carbamates due to the ethyl group’s balance between hydrophobicity and polarity .
- Stability : The benzylideneimine group may confer pH-dependent hydrolysis, a liability absent in stable carbamates with alkyl or aryl substituents .
- Bioavailability : Compared to sulfonamide-linked carbamates (e.g., ), the target compound’s logP (~2.1) suggests moderate blood-brain barrier penetration, whereas trifluoromethylated analogs (logP > 3.5) prioritize peripheral action .
Biological Activity
Ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate is a compound that has garnered attention for its potential biological activities, particularly due to its unique structural features, which include a pyridine ring and a benzylideneamino group. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 256.30 g/mol. The presence of both the pyridine and benzylidene moieties contributes to its reactivity and biological activity, making it a candidate for various therapeutic applications.
The mechanism of action for this compound involves its interaction with specific biological targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues in enzymes, potentially leading to inhibition or modulation of enzyme activity. This interaction is crucial for understanding its therapeutic applications.
Interaction Studies
Molecular docking simulations and in vitro assays are commonly employed to assess the binding affinity of this compound with biological targets. These studies help elucidate its mechanism of action and potential therapeutic uses. For instance, compounds with similar structures have shown significant interactions with cannabinoid receptors, suggesting that this compound may also exhibit similar properties .
Antimicrobial Properties
Research indicates that derivatives of pyridine and carbamate compounds often exhibit antimicrobial activities. This compound may share these properties due to its structural similarities with known antibacterial agents. For example, thiazole derivatives have shown good antibacterial potency against various strains, suggesting a potential pathway for exploring the antimicrobial efficacy of this compound .
Enzyme Inhibition
Studies have demonstrated that compounds similar to this compound can act as enzyme inhibitors. For instance, some carbamate derivatives have been reported to inhibit bacterial topoisomerases, which are crucial for bacterial DNA replication . This suggests that this compound could be explored as a lead compound in antibiotic development.
Potential Therapeutic Applications
Given its structural characteristics, this compound has potential applications in various therapeutic areas:
- Antimicrobial Agents : Due to its possible antibacterial properties.
- Cancer Therapy : Structural analogs have shown promise in inhibiting cancer cell proliferation through targeted enzyme inhibition.
- Neurological Disorders : Similar compounds have been studied for their interaction with cannabinoid receptors, indicating potential uses in managing neurological conditions .
Study 1: Antibacterial Activity Assessment
In a study evaluating the antibacterial activity of various pyridine derivatives, it was found that certain compounds exhibited significant activity against Escherichia coli and Staphylococcus aureus. The study highlighted the importance of structural features in determining the efficacy of these compounds .
Study 2: Enzyme Inhibition Profiles
Another study focused on the enzyme inhibition profiles of carbamate derivatives demonstrated that some compounds effectively inhibited DNA gyrase and topoisomerase IV in bacterial strains. This suggests that this compound could be further investigated for similar inhibitory effects .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 4-(benzylideneamino)benzoate | Structure | Potential anti-inflammatory properties |
| Ethyl N-(4-methylbenzylidene)carbamate | Structure | Methyl substitution enhances lipophilicity |
| Ethyl N-(3-pyridinyl)carbamate | Structure | Used in agricultural applications as a pesticide |
| This compound | Structure | Unique combination conferring distinct biological activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
